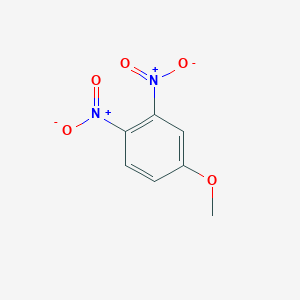

1-Methoxy-3,4-dinitrobenzene

Description

General Overview of Nitroaromatic Compounds in Chemical Research

Nitroaromatic compounds are a significant class of organic molecules characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. nih.gov While a few are produced biologically, the vast majority are synthetic chemicals that have become fundamental to numerous industrial processes. nih.gov Their importance stems from their wide application in the synthesis of diverse products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net

The chemical properties of nitroaromatic compounds are largely dictated by the strong electron-withdrawing nature of the nitro group. nih.gov This feature, combined with the stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation but also central to their utility in chemical synthesis. researchgate.net In research, they are valuable intermediates and building blocks for creating more complex molecules, such as pharmaceuticals. nih.govresearchgate.net For instance, substituted nitrobenzenes are used to synthesize a variety of bioactive indoles and are precursors for drugs like phenothiazines and the non-opioid analgesic anpirtoline. nih.gov

The unique photoinduced properties of nitrated aromatic molecules have also garnered significant research interest. rsc.org They can undergo extremely fast intersystem crossing between singlet and triplet electronic states and, in some cases, a distinctive nitric oxide photodissociation channel. rsc.org These characteristics make them valuable subjects for studying fundamental chemical processes. rsc.org

Contextualization of 1-Methoxy-3,4-dinitrobenzene within Dinitrobenzene Chemistry

Dinitrobenzenes are a subset of nitroaromatic compounds consisting of a benzene ring substituted with two nitro groups. wikipedia.org They exist as three structural isomers depending on the relative positions of the nitro groups: 1,2-dinitrobenzene (B166439), 1,3-dinitrobenzene (B52904), and 1,4-dinitrobenzene. wikipedia.org All isomers share the chemical formula C₆H₄N₂O₄ and are crystalline solids. wikipedia.org The most common isomer, 1,3-dinitrobenzene, is typically prepared by the nitration of nitrobenzene (B124822) and is used in the manufacture of explosives. wikipedia.orgwikipedia.org

Interactive Table: Properties of Dinitrobenzene Isomers

| Property | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |

|---|---|---|---|

| IUPAC Name | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |

| CAS Number | 528-29-0 | 99-65-0 | 100-25-4 |

| Molar Mass | 168.11 g/mol | 168.11 g/mol | 168.11 g/mol |

| Appearance | White or yellow solid | Yellow solid | Crystalline solid |

| Melting Point | 118 °C | 89.6 °C | 174 °C |

| Boiling Point | 318 °C | 297 °C | 299 °C |

Data sourced from multiple references. wikipedia.orgwikipedia.org

This compound is a derivative of this class, specifically a dinitroanisole. It has the molecular formula C₇H₆N₂O₅ and the CAS Number 4280-28-8. molaid.com It is structurally derived from 1,2-dinitrobenzene with a methoxy (B1213986) group (-OCH₃) added at the 4-position. Its synthesis can be achieved through the nitration of 3-methoxynitrobenzene under vigorous conditions. This compound serves as a precursor in chemical synthesis; for example, it can be used to produce 3-Methoxy-4-nitroaniline through the selective reduction of one of its nitro groups.

Dinitroanisoles are reactive compounds, often participating in nucleophilic aromatic substitution (SₙAr) reactions. The two electron-withdrawing nitro groups activate the benzene ring towards attack by nucleophiles. semanticscholar.orgnih.gov Studies on the reaction of 4-substituted 1,2-dinitrobenzenes, including this compound, with sodium methoxide (B1231860) have been conducted to understand the electronic effects of the substituents on reactivity at the different positions of the benzene ring. molaid.com

While this compound is a distinct chemical entity, a significantly larger body of research is dedicated to its isomer, 1-Methoxy-2,4-dinitrobenzene , more commonly known as 2,4-Dinitroanisole (B92663) (DNAN) . ontosight.aiwikipedia.org This compound is a yellow crystalline solid with a melting point of 83-85°C. ontosight.ai It has gained prominence as a component in modern melt-cast explosive formulations, often serving as a less sensitive replacement for TNT. wikipedia.orgdtic.mil

The synthesis of 2,4-Dinitroanisole can be accomplished through several routes, highlighting the extensive investigation into its production.

Interactive Table: Synthesis Methods for 2,4-Dinitroanisole (DNAN)

| Method | Reactants | Reagents/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Nitration of Anisole (B1667542) | Anisole | Nitric acid and sulfuric acid | - | ontosight.ai |

| Nitration of Anisole | Anisole | Propionyl nitrate (B79036) (from propionic anhydride (B1165640) and nitric acid) | 82% | dtic.mil |

| Nitration of Anisole | Anisole | Acetyl nitrate (from [(15)N]-HNO₃) | 44% (after 2 cycles) | nih.gov |

| Nucleophilic Substitution | 1-Chloro-2,4-dinitrobenzene (B32670) | Sodium methoxide (sodium in methanol) | 81% | semanticscholar.orgwikipedia.org |

| Alkylation | 2,4-Dinitrophenol | Methyl bromide, potassium carbonate | 91.2% | prepchem.com |

The reactivity of 2,4-Dinitroanisole is also well-documented. Due to the two activating nitro groups, it readily undergoes nucleophilic aromatic substitution. semanticscholar.org For instance, heating DNAN with ammonia (B1221849) under pressure converts it to 2,4-dinitroaniline, and its reaction with hydrazine (B178648) has been studied to understand the mechanisms of SₙAr reactions. semanticscholar.orgwikipedia.org In alkaline conditions, it can form stable Meisenheimer complexes by reacting with nucleophiles at the carbon atom bearing the methoxy group. wikipedia.org Reduction of the nitro groups with iron and acetic acid yields 2,4-diaminoanisole. wikipedia.org The extensive literature on DNAN underscores its industrial and research significance compared to its 3,4-dinitro isomer. solubilityofthings.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4-methoxy-1,2-dinitrobenzene |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3 |

InChI Key |

GRXZQOTZXAKVLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Related Dinitroanisole Isomers

The synthesis of dinitroanisole isomers is primarily achieved through nucleophilic aromatic substitution on halogenated precursors or by direct nitration of methoxy-substituted benzene (B151609) rings. The specific placement of the nitro and methoxy (B1213986) groups dictates the preferred synthetic strategy.

Synthesis of 1-Methoxy-2,4-dinitrobenzene from Halogenated Precursors

A prevalent and efficient method for the synthesis of 1-Methoxy-2,4-dinitrobenzene involves the nucleophilic aromatic substitution (SNAr) of 1-chloro-2,4-dinitrobenzene (B32670). semanticscholar.org The chlorine atom on the benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two nitro groups positioned ortho and para to it.

The reaction is typically carried out by treating 1-chloro-2,4-dinitrobenzene with a methoxide (B1231860) source, such as sodium methoxide in methanol. semanticscholar.orgchemicalbook.com The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro groups. patsnap.com The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product, 1-Methoxy-2,4-dinitrobenzene. semanticscholar.orgpatsnap.com

Reaction Scheme:

Precursor: 1-Chloro-2,4-dinitrobenzene

Reagent: Sodium methoxide (dissolved in methanol)

Product: 1-Methoxy-2,4-dinitrobenzene

Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination)

This method is highly effective due to the pronounced activation provided by the nitro groups, making the displacement of the halogen a facile process. patsnap.com

General Approaches for Methoxy-Dinitrobenzene Derivatives

General strategies for synthesizing various methoxy-dinitrobenzene derivatives extend beyond the use of halogenated precursors and often involve direct nitration. The starting material for these reactions can be anisole (B1667542) or a mononitroanisole.

The nitration of anisole typically yields a mixture of ortho- and para-nitroanisole due to the ortho-, para-directing effect of the methoxy group. Further nitration of these isomers can lead to dinitro derivatives. However, controlling the regioselectivity can be challenging.

A more controlled approach involves the nitration of a precursor that already contains one nitro group. For instance, the nitration of nitrobenzene (B124822) with a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) primarily yields 1,3-dinitrobenzene (B52904) (meta-dinitrobenzene). youtube.comyoutube.comyoutube.com A similar principle applies to substituted nitrobenzenes, where the existing groups on the ring direct the position of the incoming second nitro group. The conditions, such as temperature and reaction time, are crucial for achieving the desired dinitration product. youtube.comyoutube.com

Functional Group Interconversions and Derivatization

The dinitroanisole framework allows for a range of chemical transformations, enabling the introduction of new functional groups and the creation of more complex molecular architectures.

Amination via Vicarious Nucleophilic Substitution of Hydrogen (VNS) for 1-X-3,5-Dinitrobenzenes (e.g., X = OMe)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as dinitrobenzenes. wikipedia.org Unlike traditional SNAr reactions that require a leaving group like a halogen, VNS enables the substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org The reaction involves a carbanion that contains a leaving group on the nucleophilic carbon. organic-chemistry.org

For a substrate like 1-methoxy-3,5-dinitrobenzene, VNS provides a route for amination at positions activated by the nitro groups (ortho and para). The process involves the attack of a nucleophile, such as an aminating agent, on the electron-deficient ring. This is followed by a base-induced β-elimination of a leaving group from the intermediate adduct, leading to the substitution of a hydrogen atom and the restoration of aromaticity. wikipedia.orgorganic-chemistry.org This methodology allows for the direct introduction of amino groups, bypassing the need for reduction of a nitro group.

Nucleophilic Displacement Reactions of Dinitrochlorobenzenes

As mentioned in the synthesis of 1-methoxy-2,4-dinitrobenzene, dinitrochlorobenzenes are highly reactive substrates for nucleophilic aromatic substitution. patsnap.comacs.orgacs.org The electron-withdrawing nitro groups stabilize the transient Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the chloride ion. patsnap.com

This reactivity is not limited to methoxide ions. A wide array of nucleophiles can be used to displace the chlorine atom, leading to a diverse range of derivatives.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amines | N-substituted dinitroanilines |

| Thiolate | Sodium thiophenol salts | Dinitrophenyl aryl sulfides semanticscholar.org |

| Hydrazide | Hydrazine (B178648) | Dinitrophenyl hydrazine derivatives semanticscholar.org |

| Azide | Sodium azide | Dinitrophenyl azides |

The generally accepted mechanism is a two-step addition-elimination process. semanticscholar.org The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reactants and reaction conditions. semanticscholar.org

Formation of Spiro Derivatives

The reaction of dinitrobenzene derivatives with bidentate nucleophiles can lead to the formation of spirocyclic structures. These are compounds where two rings are joined at a single carbon atom. In the context of dinitroaromatics, this typically involves the formation of a spirocyclic Meisenheimer complex.

When a dinitro-activated aromatic compound, such as a dinitroanisole or a related dinitrohalobenzene, is treated with a nucleophile containing two nucleophilic centers (e.g., a diol or a diamine), the nucleophile can attack the aromatic ring. A subsequent intramolecular cyclization, where the second nucleophilic group attacks the same carbon, results in the formation of a stable spirocyclic adduct. These spiro derivatives are important intermediates and have been studied extensively in the context of nucleophilic aromatic substitution mechanisms.

Investigations into Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction pathway for electron-deficient aromatic rings, such as those bearing nitro groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Mechanistic Pathways of SNAr Reactions with Dinitrobenzene Derivatives

The mechanistic understanding of SNAr reactions is largely built upon studies of various dinitrobenzene derivatives.

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring. wikipedia.org This adduct is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. While the formation of Meisenheimer complexes is a well-established phenomenon for many dinitroaromatic compounds, specific studies detailing the formation, isolation, or spectroscopic characterization of the Meisenheimer complex derived from 1-methoxy-3,4-dinitrobenzene are not readily found. For related compounds like 1,3,5-trinitrobenzene, these complexes can be stable enough to be isolated. wikipedia.org The decomposition of the Meisenheimer complex, involving the expulsion of the leaving group, restores the aromaticity of the ring and yields the final substitution product.

The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. Polar aprotic solvents are known to significantly accelerate these reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the "naked" anion. In contrast, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, which can decrease its reactivity. While these general principles are expected to apply to reactions of this compound, specific studies quantifying solvent effects on its reaction rates are absent from the surveyed literature.

In SNAr reactions, the nature of the leaving group and the electronic effects of other substituents on the aromatic ring profoundly influence the reaction rate. For many dinitrobenzene derivatives, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Consequently, the strength of the carbon-leaving group bond is less critical than in SN1 or SN2 reactions, and more electronegative leaving groups can sometimes lead to faster reactions. The position of the nitro groups relative to the leaving group is paramount for stabilizing the intermediate. In this compound, the nitro groups are ortho and meta to the methoxy (B1213986) group. While the ortho nitro group would provide strong stabilization for a nucleophilic attack at the carbon bearing the methoxy group, the meta nitro group's stabilizing effect is less pronounced. Specific quantitative data on the leaving group ability of the methoxy group in this particular isomeric arrangement, and a detailed analysis of the combined substituent effects, are not available.

Nucleophilic aromatic substitution reactions can be subject to base catalysis, particularly when the nucleophile is a primary or secondary amine. In such cases, a second molecule of the amine can act as a general base to remove a proton from the zwitterionic intermediate, thereby facilitating the reaction. Kinetic studies on other dinitrobenzene systems have shown both uncatalyzed and base-catalyzed pathways, often distinguishable by the dependence of the reaction rate on the nucleophile concentration. nih.govresearchgate.net Regrettably, no specific studies have been found that investigate and differentiate between uncatalyzed and base-catalyzed SNAr reactions involving this compound.

Studies with Hydrazine (B178648) and Related Nucleophiles

Hydrazine is a potent nucleophile that readily participates in SNAr reactions with activated aromatic rings. Studies on the reactions of various 2,4-dinitrobenzene derivatives with hydrazine have been reported, detailing the formation of substituted hydrazines. researchgate.netccsenet.org These reactions are also expected to proceed through the formation of a Meisenheimer complex. However, a specific investigation into the reaction of this compound with hydrazine or its derivatives, including kinetic data and mechanistic elucidation, is not present in the available scientific literature.

Electron Transfer and Redox Processes

The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic structure of the benzene (B151609) ring, making dinitrobenzenes susceptible to electron transfer and redox reactions.

Dinitrobenzene compounds readily accept an electron to form stable radical anions. This reduction can be achieved through various methods, including electrochemical reduction or chemical reduction using agents like catecholamine neurotransmitters. The resulting radical anion is stabilized by the delocalization of the unpaired electron across the aromatic system and, particularly, onto the two nitro groups.

The characterization of these radical anions is primarily conducted using Electron Paramagnetic Resonance (EPR) spectroscopy. EPR studies on the radical anions of symmetrical dinitrophenols, for example, reveal how the spin density is distributed and can show line-broadening effects due to the intramolecular electron exchange between the two nitro groups. For an unsymmetrical molecule like this compound, the electron is expected to be localized primarily on one of the nitro groups at any given moment, with the specific localization influenced by the methoxy group and solvent interactions.

The table below presents typical EPR spectroscopic data for related dinitrophenol radical anions, illustrating the parameters used to characterize these species.

| Radical Species | pH Range | Key EPR Hyperfine Coupling Constants (Gauss) | Observed Effects |

|---|---|---|---|

| 3,5-dinitrophenol radical-anion | 6.5 - 13 | a(N-NO₂) data varies with pH | Line-broadening due to intramolecular electron exchange |

| 2,6-dinitrophenol radical-anion | 6.5 - 13 | a(N-NO₂) data varies with pH | Line-broadening, rate constant varies with deprotonation |

| 4,6-dinitrobenzene-1,3-diol radical-anion | 6.5 - 13 | Data not specified | No line-broadening observed; electron localized on one nitro group |

Data generalized from studies on dinitrophenols. Specific values for this compound are not available. nih.govresearchgate.net

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. mt.comlibretexts.org Their reactions with nitroaromatic compounds can be complex. Due to the high reactivity of these reagents, they can attack several sites on a molecule like this compound.

Potential reaction pathways include:

Nucleophilic attack on the nitro group: This is a common pathway for Grignard reagents with nitroarenes, often leading to reduction of the nitro group and formation of complex products. For example, the reaction of p-dinitrobenzene with a Grignard reagent has been described. wikimedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic attack. An organometallic reagent could potentially displace a nitro group or a hydrogen atom, although the latter is less common.

Acid-Base Reaction: If the organometallic reagent is sufficiently basic, it could deprotonate a carbon atom on the ring that has been acidified by the adjacent electron-withdrawing nitro groups.

It is also noteworthy that certain dinitrobenzenes, such as p-dinitrobenzene, have been shown to inhibit the formation of Grignard reagents, indicating a rapid electron transfer from the magnesium metal to the dinitrobenzene, which interferes with the standard reagent formation process. researchgate.net Given the strong electrophilic nature of the dinitro-substituted ring, reactions with powerful organometallic nucleophiles are expected to be fast and potentially unselective without carefully controlled conditions.

A single electron-transfer (SET) process is a key mechanism for initiating reactions involving nitroaromatic compounds. wikipedia.orgnih.govwikipedia.org This mechanism involves the transfer of a single electron from a donor species to the nitroaromatic compound, generating the radical anion discussed previously. wikipedia.orgnih.govwikipedia.org

Studies on nitrobenzene (B124822) and its derivatives have shown that anionic organic bases can act as electron donors, initiating a SET to form a stable nitrobenzenide radical ion-pair. wikipedia.orgnih.gov This process can be conceptualized as an outer-sphere electron transfer. The feasibility of the SET mechanism is dependent on the reduction potential of the nitroaromatic compound and the oxidation potential of the electron donor. With two nitro groups, this compound is expected to have a high electron affinity and a relatively high reduction potential, making it a prime candidate for reactions initiated by a SET mechanism. The resulting radical anion can then participate in subsequent reaction steps, such as fragmentation or coupling.

Other Reactivity Pathways

Dinitrobenzene derivatives are highly susceptible to nucleophilic aromatic substitution (SNAr) by carbanions, including those generated from active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or β-ketoesters).

The reaction mechanism proceeds via the addition of the carbanion (formed by deprotonation of the active methylene compound with a base) to the electron-deficient aromatic ring. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In a subsequent step, a leaving group on the ring is eliminated, restoring aromaticity and yielding the final substitution product.

While no specific examples involving this compound are available, studies on related compounds like 2,4-dinitrobenzene sulfonic acid and 1-chloro-2,4-dinitrobenzene (B32670) demonstrate this reactivity. The electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction. In the case of this compound, a nucleophile from an active methylene group would likely attack a position ortho or para to a nitro group, potentially leading to the displacement of one of the nitro groups, although this is generally more difficult than displacing a halide or sulfonate leaving group.

The table below summarizes reaction conditions for the arylation of active methylene compounds with a dinitrobenzene reagent.

| Dinitrobenzene Reagent | Active Methylene Compound | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| 2,4-Dinitrobenzene Sulfonic Acid | Diethyl Malonate | Cs₂CO₃ | DMSO | 80 | High |

| 2,4-Dinitrobenzene Sulfonic Acid | Dimethyl Malonate | Cs₂CO₃ | DMSO | 80 | 95% |

| 2,4-Dinitrobenzene Sulfonic Acid | Ethyl Acetoacetate | Cs₂CO₃ | DMSO | 80 | 93% |

| 1-Chloro-2,4-dinitrobenzene | Nabumetone | KOH | Alcohol | Not Specified | Forms colored product |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used in the structural analysis of organic compounds. The chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the unambiguous assignment of the structure of dinitrobenzene derivatives.

Due to the limited availability of published experimental NMR data specifically for 1-methoxy-3,4-dinitrobenzene, the spectra of a closely related isomer, 1-methoxy-2,4-dinitrobenzene, are often used to illustrate the expected spectral features. chemicalbook.comchemicalbook.com In the ¹H NMR spectrum of 1-methoxy-2,4-dinitrobenzene, distinct signals are observed for the methoxy (B1213986) group protons and the aromatic protons. The aromatic region typically shows a complex splitting pattern due to the coupling between adjacent protons.

For this compound, three distinct aromatic proton signals would be expected, along with a singlet for the methoxy group protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating methoxy group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: one for the methoxy carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bearing the nitro groups are typically shifted downfield, while the carbon attached to the methoxy group is shifted upfield relative to unsubstituted benzene (B151609).

Interactive Data Table: Representative ¹H NMR Data for a Methoxy Dinitrobenzene Derivative (1-Methoxy-2,4-dinitrobenzene in CDCl₃) chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.703 | d |

| H-5 | 8.434 | dd |

| H-6 | 7.251 | d |

| -OCH₃ | 4.105 | s |

Interactive Data Table: Representative ¹³C NMR Data for a Methoxy Dinitrobenzene Derivative (1-Methoxy-2,4-dinitrobenzene) chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| C-1 | 155.0 |

| C-2 | 140.8 |

| C-3 | 128.3 |

| C-4 | 140.0 |

| C-5 | 121.0 |

| C-6 | 115.0 |

| -OCH₃ | 57.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for the analysis of complex mixtures, allowing for the identification and quantification of individual components. In the context of this compound, GC-MS can be used to separate it from other isomers and reaction byproducts.

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and other neutral fragments. The mass spectrum of the related compound 1-methoxy-2,4-dinitrobenzene shows a molecular ion at m/z 198, with other significant fragments. nist.gov

Interactive Data Table: Representative Mass Spectrometry Data for a Methoxy Dinitrobenzene Derivative (1-Methoxy-2,4-dinitrobenzene) nist.gov

| m/z | Interpretation |

| 198 | Molecular Ion [M]⁺ |

| 168 | [M - NO]⁺ |

| 152 | [M - NO₂]⁺ |

| 138 | [M - NO - H₂CO]⁺ |

| 122 | [M - NO₂ - NO]⁺ |

| 75 | C₆H₃⁺ |

Spectrophotometric Methods for Reaction Monitoring

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are valuable for monitoring the progress of chemical reactions by observing changes in the absorption of light.

Many reactions involving nitroaromatic compounds result in a change in color, making them suitable for monitoring by UV-Vis spectrophotometry. The electronic transitions within the conjugated system of this compound give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can change significantly as the compound undergoes chemical transformation, such as reduction of the nitro groups. This allows for the real-time tracking of reaction kinetics and the determination of reaction endpoints. For instance, the reduction of a nitro group to an amino group leads to a significant shift in the absorption maximum to a longer wavelength (a bathochromic or red shift). The UV-Vis spectrum for the related 1-methoxy-4-nitrobenzene is available and shows a strong absorption in the UV region. nist.gov

Computational Spectroscopy for Vibrational and Electronic Spectra

Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules like this compound.

These theoretical spectra can be compared with experimental data to confirm structural assignments and to understand the underlying molecular properties that give rise to the observed spectral features. For example, calculated vibrational frequencies can be used to assign specific peaks in an experimental infrared spectrum to particular molecular vibrations. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in a UV-Vis spectrum.

Theoretical Infrared (IR) Spectra Calculations

Theoretical calculations of the infrared (IR) spectrum serve as a powerful tool for assigning vibrational modes and understanding the structural characteristics of molecules. For nitroaromatic compounds like this compound, Density Functional Theory (DFT) is the most common and reliable method employed for this purpose.

Methodology The standard computational approach involves optimizing the molecular geometry of the compound and then performing a vibrational frequency analysis. This is typically carried out using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a comprehensive basis set like 6-311+G(d,p) or 6-311++G**. researchgate.netnih.govresearchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. researchgate.net

The calculations yield a set of harmonic vibrational frequencies. Because theoretical calculations often overestimate these frequencies due to the neglect of anharmonicity and the use of finite basis sets, the raw data is typically multiplied by an empirical scaling factor (often around 0.96-0.98) to achieve better agreement with experimental spectra. researchgate.net The analysis also provides the IR intensity of each vibrational mode, allowing for the simulation of a complete theoretical spectrum.

Expected Vibrational Modes Based on studies of closely related compounds like dinitrobenzene isomers and 1-chloro-2,4-dinitrobenzene (B32670), the key vibrational modes for this compound can be predicted. nih.govresearchgate.net The most characteristic vibrations are associated with the nitro (NO₂) groups. These include:

NO₂ Asymmetric Stretching: Typically observed as very strong IR bands in the 1500–1560 cm⁻¹ region. researchgate.net

NO₂ Symmetric Stretching: Found in the 1330–1390 cm⁻¹ range, also with strong intensity. researchgate.net

C-N Stretching Vibrations: These appear with moderate intensity, often coupled with ring vibrations.

Aromatic Ring Vibrations: The C-C stretching modes of the benzene ring are expected between 1400 cm⁻¹ and 1625 cm⁻¹. ijsr.net

Methoxy Group Vibrations: The C-O stretching of the ether linkage results in strong absorptions, typically around 1060-1150 cm⁻¹. Other modes include C-H stretching and bending of the methyl group.

The following table provides an illustrative example of DFT-calculated vibrational frequencies for the analogous compound 1-chloro-2,4-dinitrobenzene, demonstrating the typical assignments for a dinitro-substituted benzene ring.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| 3105 | ν(C-H) | Aromatic C-H Stretch |

| 1545 | νas(NO₂) | Asymmetric NO₂ Stretch |

| 1352 | νs(NO₂) | Symmetric NO₂ Stretch |

| 1590 | ν(C=C) | Aromatic Ring Stretch |

| 1110 | β(C-H) | In-plane C-H Bend |

| 843 | γ(C-H) | Out-of-plane C-H Bend |

| 745 | δ(NO₂) | NO₂ Scissoring |

Modeling of Visible Absorption Spectra

Modeling of the ultraviolet-visible (UV-Vis) absorption spectrum provides critical information on the electronic structure and transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for predicting the electronic absorption spectra of organic compounds, including nitroaromatics. mdpi.com

Methodology The process begins with the optimized ground-state geometry of the molecule, obtained from a DFT calculation. The TD-DFT calculation is then performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorbance (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The choice of functional is crucial for accuracy; range-separated hybrid functionals like CAM-B3LYP are often used for predicting electronic transitions. researchgate.net

To simulate real-world conditions, solvent effects are typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). researchgate.net This is important as the solvent can influence the energies of the molecular orbitals and thus shift the absorption maxima. The final theoretical spectrum is generated by broadening the calculated electronic transitions with a Gaussian function.

Expected Electronic Transitions For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The presence of both the electron-donating methoxy group (-OCH₃) and the strong electron-withdrawing nitro groups (-NO₂) leads to significant intramolecular charge transfer (ICT) character in these transitions. This ICT interaction is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

A computational study on the isomer 2,4-dinitroanisole (B92663) (DNAN) using TD-DFT at the CAM-B3LYP/6-311G(d,p) level in a water solution provides a relevant example of the expected results. researchgate.net The calculations predicted the primary electronic transitions and their corresponding wavelengths.

The following interactive data table illustrates the type of results obtained from a TD-DFT calculation for the analogous compound 2,4-dinitroanisole.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| S1 | 321 | 0.0012 | HOMO-1 → LUMO |

| S2 | 288 | 0.2133 | HOMO → LUMO |

| S3 | 249 | 0.0000 | HOMO-3 → LUMO |

| S4 | 235 | 0.2646 | HOMO-2 → LUMO |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1-methoxy-3,4-dinitrobenzene, offering a detailed view of its electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Conjugation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry. These calculations typically reveal a planar or near-planar benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) and the two nitro groups (-NO2) attached to the ring will have specific orientations that are influenced by steric and electronic effects.

Spin Density Analysis of Radical Anions

The formation of radical anions is a characteristic feature of nitroaromatic compounds. Spin density analysis, often performed using DFT, is crucial for understanding the distribution of the unpaired electron in the radical anion of this compound. This analysis helps to identify the atoms that bear the highest spin density, which are typically the most reactive sites in radical-mediated reactions. In the case of dinitrobenzene radical anions, the spin density is often delocalized over the nitro groups and the benzene ring. The position of the methoxy group will modulate this distribution, potentially increasing the spin density on the nitro group at the 4-position due to its electron-donating nature.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling can be employed to explore the thermodynamics and kinetics of various reaction pathways involving this compound. This includes modeling its synthesis, degradation, and potential reactions with other molecules. By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility and rate of a given reaction. For example, modeling the nitration of methoxy-nitrobenzene can help to understand the regioselectivity of the reaction and why the 3,4-dinitro isomer is formed. Similarly, the degradation pathways of this compound, which are of environmental interest, can be elucidated through kinetic modeling.

Analysis of Inter-Atomic Distances and Reaction Coordinates (e.g., RIRC)

A detailed analysis of inter-atomic distances and reaction coordinates provides a dynamic picture of chemical reactions. Techniques like the Reaction IRC (Intrinsic Reaction Coordinate) allow for the mapping of the entire reaction pathway from reactants to products through the transition state. For this compound, this can be applied to study mechanisms of nucleophilic aromatic substitution, where a nucleophile replaces one of the nitro groups or the methoxy group. By tracking the changes in bond lengths and angles along the reaction coordinate, a deeper understanding of the reaction mechanism can be achieved.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Methodologies

QSAR and molecular modeling are powerful tools for predicting the properties and biological activities of chemical compounds based on their molecular structure.

Development of QSAR Models for Chemical Properties and Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. For nitroaromatic compounds like this compound, QSAR models have been developed to predict properties such as toxicity, biodegradability, and reactivity.

These models are built using a set of known compounds (a training set) for which the property of interest has been experimentally measured. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), or 3D-descriptors (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to find a mathematical relationship between the molecular descriptors and the property of interest. Once a robust QSAR model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound.

For instance, a QSAR model for the toxicity of nitroaromatic compounds might use descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to the compound's ability to accept an electron and form a radical anion, and the octanol-water partition coefficient (logP), which is a measure of its hydrophobicity.

Below is a hypothetical data table illustrating the types of descriptors that might be used in a QSAR study of substituted dinitrobenzenes.

| Compound | logP | ELUMO (eV) | Predicted Toxicity (log(1/C)) |

| 1-Chloro-2,4-dinitrobenzene (B32670) | 2.3 | -2.5 | 3.1 |

| 1-Methyl-2,4-dinitrobenzene | 2.1 | -2.3 | 2.9 |

| This compound | 1.9 | -2.4 | 3.0 (Predicted) |

| 1,3-Dinitrobenzene (B52904) | 1.5 | -2.6 | 2.7 |

Note: The data in this table is illustrative and intended to demonstrate the concept of QSAR modeling. The predicted toxicity for this compound is a hypothetical value.

"In Silico" Prediction of Transformation Pathways and Products

In silico models provide a powerful, predictive tool for exploring the potential transformation and degradation pathways of this compound without the need for extensive laboratory experimentation. These computational approaches utilize sophisticated software that combines knowledge-based systems with quantum chemical calculations to forecast the likely products resulting from metabolic or environmental degradation.

The prediction of transformation pathways for nitroaromatic compounds like this compound generally revolves around a set of common reactions:

Nitroreduction: The stepwise reduction of the nitro groups (—NO₂) is a primary transformation pathway. One or both nitro groups can be reduced to nitroso (—NO), hydroxylamino (—NHOH), and ultimately amino (—NH₂) groups. This process significantly alters the electronic properties and toxicity of the molecule.

Denitration: Under certain conditions, particularly microbial or photochemical degradation, a nitro group can be replaced. For instance, hydroxyl radicals can lead to the substitution of a nitro group with a hydroxyl (—OH) group.

Ring Cleavage: Following initial transformations like reduction or oxidation, the aromatic ring can become destabilized, leading to oxidative cleavage. This breaks down the benzene structure into smaller aliphatic carboxylic acids, which can eventually be mineralized to carbon dioxide and water.

Methoxy Group Metabolism: The methoxy (—OCH₃) group can be cleaved via O-demethylation to form a hydroxyl group, yielding a dinitrophenol derivative.

Software tools for degradation pathway prediction operate on expert-defined rules derived from vast libraries of experimentally observed reactions. When simulating the fate of this compound, these systems would assess the reactivity of its functional groups and predict a cascade of potential products, ranking them by likelihood based on reaction energetics and known precedents for similar nitroaromatic compounds. For example, the metabolism of the related compound 1,3-dinitrobenzene is known to proceed via nitroreduction. researchgate.net

A hypothetical primary degradation pathway for this compound, predicted by such in silico models, is detailed in the table below.

| Step | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| 1 | Nitroreduction | 1-Methoxy-3-nitro-4-aminobenzene or 1-Methoxy-4-nitro-3-aminobenzene | Initial detoxification step, formation of aromatic amines. |

| 2 | O-Demethylation | 3,4-Dinitrophenol | Cleavage of the ether linkage, forming a phenol (B47542) derivative. |

| 3 | Hydroxylation/Denitration | 1-Methoxy-3-nitro-4-hydroxyphenyl or other hydroxylated intermediates | Introduction of hydroxyl groups, increasing water solubility. |

| 4 | Aromatic Ring Cleavage | Aliphatic acids (e.g., maleic acid, oxalic acid) | Breakdown of the stable aromatic ring structure. |

Integration of Molecular Descriptors in Predictive Models

The integration of molecular descriptors into predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational toxicology and chemistry. niscpr.res.indergipark.org.tr For this compound and related nitroaromatic compounds, these models establish a mathematical link between the chemical structure and a specific activity, such as toxicity or reactivity. nih.govnih.gov

The fundamental principle is that the compound's structure, encoded by numerical descriptors, dictates its behavior. niscpr.res.in By analyzing a dataset of related compounds with known activities, machine learning algorithms or statistical methods can build a model capable of predicting the activity of untested chemicals like this compound.

Key Molecular Descriptors for Nitroaromatic Compounds:

Several classes of molecular descriptors are crucial for building robust predictive models for nitroaromatic compounds:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For nitroaromatics, key descriptors include the energy of the Lowest Unoccupied Molecular Orbital (εLUMO), electrophilicity index (ω), and electron affinity. niscpr.res.inisca.me A low εLUMO value, for instance, indicates a higher susceptibility to nucleophilic attack, a common reaction for this class of compounds.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It governs how the molecule distributes in biological systems and its potential for bioaccumulation.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors like molecular weight and molar refractivity fall into this category. isca.me

Application in Predictive Modeling:

In a typical QSAR study for the toxicity of nitrobenzene (B124822) derivatives, these descriptors are calculated for a series of molecules. isca.me A multilinear regression (MLR) or machine learning model is then developed. For example, a study on the toxicity of 45 nitrobenzenes used a combination of logP, εLUMO, electrophilicity index (ω), and compressibility (β) to build a highly predictive model. niscpr.res.in The resulting equation took the form:

Toxicity = c₀ + c₁(logP) + c₂(εLUMO) + c₃(ω) + c₄(β)

where c₀-c₄ are coefficients determined by the regression analysis.

The table below showcases typical descriptors used in QSAR models for nitroaromatics and their relevance.

| Descriptor Type | Specific Descriptor | Relevance to Nitroaromatics |

|---|---|---|

| Electronic | LUMO Energy (εLUMO) | Indicates susceptibility to reduction and nucleophilic attack. niscpr.res.in |

| Electronic | Electrophilicity Index (ω) | Measures the global electrophilic nature of the molecule. niscpr.res.in |

| Hydrophobicity | logP | Governs membrane permeability and bioaccumulation. niscpr.res.in |

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. isca.me |

| Quantum Chemical | Total Energy | Reflects the stability of the molecule. isca.me |

The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²), which indicates how well the model's predictions match experimental data. Models for nitroaromatic toxicity often achieve high R² values, demonstrating strong predictive power. niscpr.res.indergipark.org.tr This in silico approach allows for the rapid screening of compounds for potential toxicity, reducing the need for animal testing and guiding the design of safer chemicals. nih.govnih.gov

Chemical Applications in Research and Development

Role as Synthetic Intermediates for Advanced Materials

1-Methoxy-3,4-dinitrobenzene is a crucial starting material for the synthesis of advanced materials, largely owing to the reactive nature of its nitro functionalities. These groups can be readily transformed into other functional groups, paving the way for the construction of complex polymers and functional dyes.

The chemical structure of this compound makes it an excellent precursor for a variety of other nitro-substituted derivatives. The existing nitro groups direct further substitutions and can be selectively reduced to amino groups, which are pivotal in many synthetic pathways. This reactivity is fundamental to its application in creating materials with tailored electronic and optical properties. For instance, related dinitroanisole compounds are utilized in organic synthesis as precursors for other nitro-substituted derivatives which are vital in the production of pharmaceuticals and agrochemicals. solubilityofthings.com The presence of nitro groups in the aromatic ring enhances the compound's electrophilicity, making it highly reactive in nucleophilic substitution reactions. solubilityofthings.com

The selective reduction of one nitro group in dinitrobenzene derivatives is a common strategy to produce nitroanilines. These nitroanilines are important intermediates in the synthesis of a wide array of more complex molecules. For example, the reduction of dinitro compounds can lead to the formation of diamino derivatives, which can serve as monomers for the synthesis of high-performance polymers like polyimides and polybenzimidazoles. These polymers are known for their exceptional thermal stability and mechanical strength.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H6N2O5 | solubilityofthings.com |

| Molecular Weight | 198.13 g/mol | solubilityofthings.com |

| Appearance | Yellow crystalline solid | solubilityofthings.comchemicalbook.com |

| Melting Point | 94-96 °C | chemicalbook.com |

| Boiling Point | 307 °C | solubilityofthings.com |

| Density | 1.34 g/mL at 25 °C | chemicalbook.com |

| Solubility | Soluble in hot methanol, ethyl acetate, and acetone; very slightly soluble in water. | solubilityofthings.comchemicalbook.com |

Dinitrobenzene derivatives have historically been significant in the synthesis of dyes. modishproject.com The chromophoric nature of the nitro group, and more importantly, the amino group derived from it, is central to the color of many synthetic dyes. Azo dyes, which constitute the largest class of industrial dyes, are synthesized through the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound. modishproject.comunb.ca

The reduction of this compound can yield 4-methoxy-2-nitroaniline (B140478) or 3-methoxy-4-nitroaniline, which can then be used as diazo components. The resulting diazonium salts can be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of colors. The methoxy (B1213986) group can also influence the final color of the dye, acting as an auxochrome that modifies the light-absorbing properties of the molecule. Related compounds like p-nitroanisole (1-methoxy-4-nitrobenzene) are reported to be used as chemical intermediates in the manufacture of p-anisidine, which is subsequently used to manufacture dyes and colorants. industrialchemicals.gov.au

Derivatization for Novel Chemical Entities

The reactivity of this compound also extends to its use in the synthesis of novel and complex chemical structures that are not necessarily polymeric or dye-related. The strategic manipulation of its functional groups allows for the construction of intricate molecular architectures.

The electron-deficient nature of the dinitrated benzene (B151609) ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a powerful tool for the introduction of a wide variety of functional groups onto the aromatic ring, leading to the synthesis of complex aromatic systems.

For example, the nitro groups strongly activate the positions ortho and para to them for nucleophilic attack. In the case of this compound, this would facilitate the substitution of other groups on the ring. This reactivity can be harnessed to synthesize polysubstituted aromatic compounds that would be difficult to prepare through other synthetic routes. These highly functionalized aromatic compounds can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The reduction of the nitro groups to amino groups can also be followed by cyclization reactions to form heterocyclic compounds, which are a cornerstone of medicinal chemistry.

| Compound Name |

|---|

| This compound |

| 1-Methoxy-2,4-dinitrobenzene |

| p-Nitroanisole (1-methoxy-4-nitrobenzene) |

| p-Anisidine |

| 4-methoxy-2-nitroaniline |

| 3-methoxy-4-nitroaniline |

Environmental Chemical Fate and Transformation

Degradation Pathways of Nitroaromatic Compounds

The degradation of nitroaromatic compounds like dinitroanisole is a critical area of environmental research due to their potential toxicity and persistence. Microorganisms have evolved diverse strategies to metabolize these synthetic compounds, leading to a variety of transformation pathways.

Studies on dinitroanisoles reveal distinct degradation pathways under different environmental conditions, primarily categorized as aerobic and anaerobic transformations.

Under anaerobic conditions , the primary transformation route involves the sequential reduction of the nitro groups. In soil and sediment, DNAN is often biotransformed into amino derivatives. The initial step is typically the reduction of one nitro group, leading to the formation of aminonitroanisole intermediates. For instance, DNAN can be reduced to 2-amino-4-nitroanisole (also referred to as 2-methoxy-5-nitroaniline or MENA) and 4-amino-2-nitroanisole (also known as 4-methoxy-3-nitroaniline or iMENA). publish.csiro.aucore.ac.uk Further reduction leads to the formation of 2,4-diaminoanisole (DAAN). publish.csiro.aufao.org These reduction reactions can be mediated by various soil microorganisms and can also occur abiotically, for example, through reactions with naturally occurring minerals like green rust. publish.csiro.au

Under aerobic conditions , an alternative pathway has been identified. Some aerobic bacteria can initiate the degradation of DNAN through O-demethylation, converting it into 2,4-dinitrophenol (DNP). nih.govresearchgate.net This intermediate is then further mineralized. For example, the bacterium Nocardioides sp. strain JS1661 has been shown to mineralize DNAN via the DNP pathway. researchgate.netnih.gov Complete degradation under aerobic conditions can also be achieved through the cooperative activity of different bacterial strains. One study demonstrated that a co-culture of Pseudomonas sp. and Rhodococcus imtechensis could completely degrade DNAN, with the former converting DNAN to DNP and the latter degrading the DNP intermediate. nih.gov

Photolysis represents a significant abiotic degradation pathway. When exposed to sunlight in surface waters, DNAN can be transformed into intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. fao.org

A summary of the primary transformation products of DNAN under different conditions is presented below.

| Condition | Initial Reactant | Key Intermediates / Products |

| Anaerobic (Biotic/Abiotic) | 1-Methoxy-3,4-dinitrobenzene (DNAN) | 2-Amino-4-nitroanisole (MENA), 4-Amino-2-nitroanisole (iMENA), 2,4-Diaminoanisole (DAAN) |

| Aerobic (Biotic) | This compound (DNAN) | 2,4-Dinitrophenol (DNP), Formaldehyde |

| Photolysis | This compound (DNAN) | 2-Hydroxy-4-nitroanisole, 2,4-Dinitrophenol (DNP) |

The degradation of nitroaromatic compounds in the environment proceeds through several well-defined chemical mechanisms, which are largely dictated by the prevailing redox conditions. nih.gov

Reductive Pathways (Anaerobic): The electron-withdrawing nature of nitro groups makes nitroaromatic compounds susceptible to reduction, especially in oxygen-depleted environments. nih.gov The anaerobic degradation of DNAN is initiated by the reduction of one of the two nitro groups. This process occurs stepwise, typically involving single-electron transfers from microbial nitroreductases or abiotic reductants. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This sequential reduction results in the formation of aminonitroanisole and ultimately diaminoanisole. fao.org These amino derivatives can then undergo further reactions, such as binding to soil organic matter. fao.org

Oxidative Pathways (Aerobic): In aerobic environments, microorganisms can employ oxidative mechanisms to degrade nitroaromatic compounds. nih.govdtic.mil For DNAN, a key aerobic mechanism is the hydrolytic release of methanol, catalyzed by a hydrolase enzyme, to form 2,4-dinitrophenol (DNP). researchgate.net Following this initial step, the DNP intermediate can be degraded through pathways involving the formation of a hydride-Meisenheimer complex and subsequent denitration (removal of the nitro group as nitrite), eventually leading to ring cleavage and metabolism via central metabolic pathways like the TCA cycle. nih.govresearchgate.net

Adsorption and Interaction with Environmental Matrices

The transport and bioavailability of dinitroanisole in the environment are significantly influenced by its adsorption to soil and sediment particles. DNAN exhibits a notable affinity for adsorption onto various environmental matrices, including natural organic matter and clay minerals. researchgate.net This interaction is governed by the physicochemical properties of both the compound and the sorbent material.

The adsorption of DNAN is particularly pronounced in soils and sediments with higher organic carbon and clay content. core.ac.ukresearchgate.net The process is often rapid, with a significant portion of the compound partitioning from the aqueous phase to the solid phase. core.ac.uk Studies on freshwater sediments have shown that DNAN adsorbs more strongly to fine-grained, organic-rich sediments than to coarse-grained, organic-poor sediments. nih.gov The amino derivatives formed during DNAN reduction tend to sorb even more strongly and often irreversibly to soil, which reduces their mobility and bioavailability. fao.org

The table below presents the equilibrium partition coefficients (Kd) for DNAN in various freshwater sediments, illustrating the influence of sediment composition on adsorption.

| Sediment Type | Total Organic Carbon (TOC) Content | Partition Coefficient (Kd) (L kg⁻¹) |

| Coarse-grained, organic-poor | Low | 0.2 - 0.6 |

| Fine-grained, organic-rich | High | 2.0 - 40.0 |

Data sourced from studies on contrasting freshwater sediments. nih.gov

While specific adsorption models for this compound on silica are not extensively detailed in the literature, the mechanisms can be inferred from computational studies on similar nitroaromatic molecules interacting with silica surfaces. nih.gov Modeling the adsorption of polar molecules like dinitroanisole onto mineral surfaces such as silica requires an atomic-level understanding of the intermolecular forces at play. core.ac.uk

Computational models, such as those using plane-wave density functional theory (DFT), reveal that hydrogen bonding is a dominant interaction mechanism. nih.gov For nitroaromatic compounds, strong hydrogen bonds can form between the oxygen atoms of the nitro groups and the surface hydroxyl (-OH) groups present on amorphous silica. nih.gov

In addition to direct hydrogen bonding with the nitro functional groups, other interactions contribute to the adsorption energy and preferred orientation of the molecule on the surface. These include:

O–H···π interactions: The hydroxyl groups on the silica surface can interact with the π-electron system of the aromatic ring.

C–H···O interactions: Weaker hydrogen bonds can form between the C-H bonds of the molecule and oxygen atoms on the silica surface.

These combined interactions often cause the molecule to adopt a parallel orientation relative to the surface, maximizing contact. nih.gov The local morphology of the amorphous silica surface, particularly the density and arrangement of hydroxyl groups, plays a critical role in determining the strength and nature of the adsorption. nih.gov These molecular-level insights are essential for developing accurate force fields and surface models to predict the adsorption behavior and environmental transport of dinitroanisole and related compounds. core.ac.uk

Emerging Research Themes and Future Directions

Development of Novel Synthetic Routes

The synthesis of specifically substituted nitroaromatic compounds like 1-Methoxy-3,4-dinitrobenzene is a foundational aspect of its study. While classical methods provide a basis, the development of more efficient, selective, and sustainable synthetic routes is a significant area of emerging research.

Future synthetic strategies are expected to move beyond traditional nitration of methoxybenzene derivatives, which often yield a mixture of isomers requiring extensive purification. Research is anticipated to focus on regioselective methodologies that can precisely install nitro groups at the 3 and 4 positions of the anisole (B1667542) core.

Key Research Thrusts:

Directed Ortho-Nitration: Investigating directing groups that can facilitate the selective nitration of 4-nitroanisole (B1192098) at the C3 position. This could involve the use of removable directing groups or the exploration of catalyst systems that favor this specific substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Strategies: The development of novel SNAr reactions using precursors with leaving groups at the C1, C3, and C4 positions. For instance, the reaction of a di-substituted benzene (B151609) ring with a methoxide (B1231860) source could offer a high-yield pathway. Research into novel leaving groups and catalyst systems to enhance reaction rates and selectivity is a promising avenue.

Flow Chemistry and Microreactor Technology: The application of continuous flow synthesis can offer significant advantages in terms of safety, scalability, and control over reaction parameters for nitration reactions, which are often highly exothermic.

A comparative table of potential synthetic approaches is presented below, highlighting areas for future optimization.

| Synthetic Approach | Precursor | Reagents | Potential Advantages | Areas for Future Research |

| Direct Nitration | 3-Nitroanisole | Nitrating mixture (HNO₃/H₂SO₄) | Readily available starting material | Poor regioselectivity, formation of multiple isomers |

| Nucleophilic Aromatic Substitution | 1-Chloro-3,4-dinitrobenzene | Sodium methoxide | High regioselectivity | Availability and synthesis of the precursor |

| Oxidation of Amino Precursors | 3,4-Dinitroaniline derivative | Oxidation followed by methoxylation | Potential for high isomer purity | Multi-step process, development of efficient oxidation reagents |

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The electronic asymmetry of this molecule, with nitro groups at adjacent positions, presents an interesting case for mechanistic studies compared to more symmetric isomers.

Future research will likely employ a combination of advanced spectroscopic techniques and kinetic studies to probe reaction intermediates and transition states.

Areas of Focus:

Kinetics of Nucleophilic Aromatic Substitution: Detailed kinetic studies of SNAr reactions where the methoxy (B1213986) group or one of the nitro groups acts as a leaving group. This would involve investigating the influence of the nucleophile, solvent, and temperature on the reaction rates to elucidate the stability of the Meisenheimer complex intermediate. The presence of adjacent nitro groups could lead to unique electronic effects on the stability and reactivity of this intermediate.

Electrochemical Reduction Pathways: Investigating the stepwise reduction of the two nitro groups. The proximity of the nitro groups may influence the reduction potentials and the nature of the intermediates formed, such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.net Techniques like cyclic voltammetry can provide valuable insights into these processes. researchgate.net

Photochemical Reactivity: Exploring the excited-state dynamics of this compound. The electronic interplay between the electron-donating methoxy group and the two electron-withdrawing nitro groups could lead to interesting photochemical behavior, including potential for photosubstitution or rearrangement reactions.

Computational Design of New Dinitrobenzene Derivatives

Computational chemistry offers powerful tools for predicting the properties of new molecules and guiding synthetic efforts. researchgate.net The design of novel derivatives of this compound using computational methods is an emerging field with the potential to unlock new functionalities.

By modifying the core structure of this compound, it is possible to tune its electronic, optical, and energetic properties. Density Functional Theory (DFT) and other quantum chemical methods can be employed to screen potential derivatives before their synthesis. researchgate.netlanl.govelixirpublishers.comresearchgate.net

Future Research Directions:

Structure-Property Relationships: Systematically studying the effect of introducing various substituents onto the benzene ring. For example, adding further electron-withdrawing or electron-donating groups could modulate the molecule's reactivity and potential as an energetic material or a chemical sensor.

Design of Novel Energetic Materials: While 2,4-dinitroanisole (B92663) (DNAN) is known as an insensitive munition, the properties of this compound as an energetic material are less explored. nih.gov Computational studies can predict key parameters such as density, heat of formation, and detonation velocity for its derivatives, guiding the design of new, safer, and more efficient energetic materials. researchgate.net

Prediction of Spectroscopic Properties: Calculating and predicting the NMR, IR, and UV-Vis spectra of new derivatives can aid in their future experimental identification and characterization. elixirpublishers.com

The following table outlines a hypothetical computational screening of derivatives of this compound for potential applications.

| Derivative | Substituent at C6 | Predicted Property Change | Potential Application |

| Derivative A | -NH₂ | Increased electron density, potential for hydrogen bonding | Precursor for dyes, pharmaceuticals |

| Derivative B | -CN | Enhanced electron-withdrawing character | Non-linear optical materials |

| Derivative C | -N₃ | Increased nitrogen content | High-energy-density material |

Interdisciplinary Studies in Chemical Science

The unique substitution pattern of this compound makes it a candidate for exploration in various interdisciplinary fields, bridging core chemistry with materials science, environmental science, and biology.

Materials Science: The incorporation of this compound into polymers or coordination frameworks could lead to new materials with interesting optical or electronic properties. Its electron-deficient aromatic ring could participate in charge-transfer interactions, making it a building block for conductive or photoactive materials.

Environmental Chemistry: Research into the environmental fate and transport of this compound is crucial if it were to be used more widely. researchgate.netcore.ac.ukresearchgate.net Studies on its biodegradation pathways, both aerobic and anaerobic, and its potential for remediation from contaminated soil and water would be essential. The degradation of its isomer, 2,4-dinitroanisole, has been studied, providing a framework for investigating the 3,4-isomer. nih.gov

Chemical Biology: Nitroaromatic compounds can exhibit biological activity, and derivatives of this compound could be explored as potential therapeutic agents or biological probes. The reduction of nitro groups in hypoxic environments, a characteristic of some solid tumors, is a known mechanism for the activation of certain anticancer drugs.

The exploration of these emerging research themes will undoubtedly expand our understanding of this compound and pave the way for its potential application in a variety of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Methoxy-3,4-dinitrobenzene in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99) when handling powders to avoid inhalation . Ensure local exhaust ventilation and install emergency eyewash stations. Avoid skin contact due to its skin irritation potential (H315) . Store in sealed containers away from incompatible materials like strong oxidizing agents .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : Analyze aromatic proton splitting patterns to confirm substitution patterns (e.g., methoxy at position 1, nitro groups at 3 and 4).

- IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

- Mass Spectrometry : Use electron ionization (EI) to observe molecular ion peaks (expected m/z ~198) and fragmentation patterns.

- Cross-reference with melting point (105.3°C) for purity validation .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 40°C, 60°C), humidity (75% RH), and pH ranges (acidic/basic). Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Track decomposition products (e.g., nitroso derivatives) using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing nitro groups at positions 3 and 4 deactivate the benzene ring, directing nucleophiles to the para position relative to the methoxy group. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to facilitate reactions with amines or thiols. Kinetic studies can differentiate between σ-complex intermediates and concerted mechanisms .

Q. How can regioselective synthesis of this compound be optimized?

- Methodological Answer :

- Step 1 : Methoxy protection via methylation of 3,4-dinitrophenol using dimethyl sulfate under basic conditions.

- Step 2 : Control nitration sequence to avoid over-nitration. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C for regioselectivity.

- Validation : Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 4:1) and confirm regiochemistry via NOE NMR experiments .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Perform comparative toxicology assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity) under standardized OECD guidelines. Use LC-MS to verify compound purity and rule out impurities (e.g., residual nitrating agents) as confounding factors. Cross-validate results with in silico toxicity prediction tools (e.g., TEST, ProTox-II) .

Q. How can this compound be applied in enzyme activity assays, such as GST studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.